6-Bromo-2-methylhex-1-ene
Description
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Structure
3D Structure
Properties
CAS No. |
1974-89-6; 38334-97-3 |
|---|---|
Molecular Formula |
C7H13Br |
Molecular Weight |
177.085 |
IUPAC Name |
6-bromo-2-methylhex-1-ene |
InChI |
InChI=1S/C7H13Br/c1-7(2)5-3-4-6-8/h1,3-6H2,2H3 |
InChI Key |
AHUKNASLOVJVKX-UHFFFAOYSA-N |
SMILES |
CC(=C)CCCCBr |
solubility |
not available |
Origin of Product |
United States |
The Strategic Importance of Bromoalkenes in Synthesis
Bromoalkenes, a class of organic compounds featuring a carbon-carbon double bond and a bromine atom, are highly valued as synthetic intermediates. Their utility stems from the presence of two distinct reactive sites: the nucleophilic double bond and the electrophilic carbon-bromine bond. This duality allows for a wide array of chemical transformations, making them powerful building blocks in the construction of complex molecules.
These compounds can participate in a variety of reactions, including:
Cross-coupling reactions: The carbon-bromine bond is amenable to forming new carbon-carbon bonds through powerful reactions like the Suzuki, Heck, and Sonogashira couplings. researchgate.net These methods are cornerstones of modern organic synthesis, enabling the construction of complex molecular frameworks.
Nucleophilic substitution: The bromine atom can be displaced by a variety of nucleophiles, introducing a wide range of functional groups into the molecule.
Addition reactions: The double bond can undergo addition reactions, allowing for the introduction of new functionalities across the two carbons. masterorganicchemistry.com
Cyclization reactions: The dual functionality of bromoalkenes can be exploited in intramolecular reactions to form cyclic compounds, which are prevalent in natural products and pharmaceuticals.
The strategic incorporation of a bromine atom into an alkene provides a synthetic "handle" that can be manipulated with a high degree of control and predictability. This has made bromoalkenes indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. researchgate.net
A Closer Look at 6 Bromo 2 Methylhex 1 Ene: Structure and Reactivity
6-Bromo-2-methylhex-1-ene possesses a specific arrangement of atoms that dictates its chemical behavior. nih.gov Its structure includes a six-carbon chain with a double bond between the first and second carbons (a terminal alkene) and a bromine atom attached to the sixth carbon. nih.gov A methyl group is also present on the second carbon. nih.gov
This unique combination of a terminal alkene and a primary alkyl bromide confers upon it a distinct reactivity profile. The terminal alkene is readily accessible for electrophilic additions and can participate in various polymerization and metathesis reactions. Simultaneously, the primary bromo group is an excellent site for nucleophilic substitution (SN2) reactions, allowing for the straightforward introduction of a wide range of functional groups with minimal competing elimination reactions.
Below is a table summarizing some of the key physical and chemical properties of this compound.
| Property | Value |
| Molecular Formula | C7H13Br |
| Molecular Weight | 177.08 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| CAS Number | 1974-89-6 chemicalbook.com |
| SMILES | CC(=C)CCCCBr nih.gov |
This data is compiled from multiple sources for accuracy. chemsrc.comchemsynthesis.comlookchem.com
The spatial separation of the alkene and the bromo group allows for selective reactions at one site while leaving the other intact for subsequent transformations. This "orthogonal" reactivity is a highly desirable feature in multi-step organic synthesis.
The Historical Arc of Brominated Alkenes in Organic Synthesis
Regioselective and Stereoselective Synthesis Approaches
Electrophilic Addition Strategies
Electrophilic addition reactions are fundamental to alkene and alkyne chemistry. While seemingly indirect for the synthesis of 6-bromo-2-methylhex-1-ene, these pathways can be used to construct the required bromoalkene functionality, though often with significant challenges in regiocontrol.
The synthesis of a vinyl bromide can be achieved through the hydrobromination of an alkyne. libretexts.org The regiochemical outcome of the addition of hydrogen bromide (HBr) to a terminal alkyne is highly dependent on the reaction conditions.
Markovnikov Addition: In the absence of radical initiators, the addition of HBr to a terminal alkyne, such as 2-methylhex-1-yne, follows Markovnikov's rule. The proton adds to the terminal carbon (the one with the most hydrogens), and the bromide anion adds to the more substituted internal carbon, forming a vinylic carbocation intermediate. libretexts.org The product would be 2-bromo-2-methylhex-1-ene. This is a constitutional isomer of the target compound and highlights the regiochemical challenge.
Anti-Markovnikov Addition: The regioselectivity can be reversed to an anti-Markovnikov outcome by performing the reaction in the presence of peroxides (ROOR). libretexts.org This "peroxide effect" switches the mechanism from an electrophilic addition to a free-radical chain reaction. youtube.com A bromine radical, generated via the peroxide initiator, adds to the terminal alkyne first to generate the more stable vinylic radical. Subsequent abstraction of a hydrogen atom from HBr yields the terminal vinyl bromide. libretexts.orglibretexts.org For 2-methylhex-1-yne, this would produce (E)-1-bromo-2-methylhex-1-ene, again, not the target compound.
Synthesizing this compound from an alkyne would necessitate a more complex, multi-step approach starting with a precursor like 2-methylhex-5-yn-1-ol, where the alkyne and alcohol functionalities can be manipulated separately.
| Reaction Condition | Mechanism | Regioselectivity | Product from 2-Methylhex-1-yne |
|---|---|---|---|
| HBr only | Electrophilic Addition | Markovnikov | 2-Bromo-2-methylhex-1-ene |
| HBr, ROOR (Peroxides) | Radical Addition | Anti-Markovnikov | (E)-1-Bromo-2-methylhex-1-ene |
The direct electrophilic addition of a halogen, such as bromine (Br₂), to an alkene is a common reaction but is unsuitable for the direct synthesis of this compound. When an alkene like 2-methylhex-1-ene is treated with Br₂ in an inert solvent, the reaction proceeds via a cyclic bromonium ion intermediate. wikipedia.org The subsequent backside attack by a bromide ion results in the anti-addition of two bromine atoms across the double bond.
This reaction would yield 1,2-dibromo-2-methylhexane. Obtaining the desired this compound from this vicinal dibromide would require a subsequent double dehydrobromination to form an alkyne, followed by a series of transformations to reintroduce the double bond and the bromine atom at the correct, remote positions. The lack of regiocontrol in such elimination and subsequent re-functionalization steps makes this an inefficient and impractical pathway. Therefore, direct halogenation is not a viable strategy for the regioselective synthesis of this compound.
Elimination Reactions for Terminal Alkene Formation
Elimination reactions are a fundamental strategy for the introduction of carbon-carbon double bonds. For a molecule like this compound, the key is to form the terminal isobutenyl group.
The formation of an alkene can be achieved through the double dehydrohalogenation of a geminal dihalide, which has two halogen atoms on the same carbon. jove.comunacademy.com This process typically involves two successive E2 elimination reactions using a strong base. jove.comchemistrysteps.com While this method is commonly used to generate alkynes from vicinal or geminal dihalides, a modified approach can yield alkenes. unacademy.comlibretexts.org
For the synthesis of this compound, a hypothetical precursor would be 1,1-dihalo-6-bromo-2-methylhexane. The reaction would proceed by treatment with a strong, sterically hindered base to promote elimination. The first elimination of HX would form a vinyl halide. A second elimination would then form the target terminal alkene. The use of a very strong base like sodium amide (NaNH₂) often drives the reaction towards an alkyne; therefore, careful selection of the base and reaction conditions is critical to stop the reaction at the alkene stage. jove.comchemistrysteps.com
Reaction Scheme: Hypothetical Dehydrohalogenation
A more practical approach involves the dehydration of an alcohol to form the alkene, followed by a selective bromination step. The dehydration of alcohols to generate alkenes is a classic acid-catalyzed elimination reaction. libretexts.orglibretexts.org The reaction proceeds by heating the alcohol with a strong acid like sulfuric acid or phosphoric acid. libretexts.orgchemguide.co.uk
A plausible synthetic route could start with 2-methylhexane-1,6-diol. The sequence would involve:
Selective Monobromination: One of the two primary alcohol groups must be selectively converted to a bromide. This can be achieved using reagents like N-bromosuccinimide (NBS) and triphenylphosphine (B44618) (PPh₃) or carbon tetrabromide (CBr₄) and PPh₃, which are known for mild conversion of alcohols to alkyl bromides. This would yield 6-hydroxy-2-methylhexan-1-yl bromide.
Dehydration: The remaining alcohol group is then dehydrated to form the terminal alkene. This is typically accomplished by treatment with an acid catalyst (e.g., H₂SO₄, H₃PO₄) and heat, or by using reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270). libretexts.orgchemguide.co.uk This step converts the 6-hydroxy intermediate into the final product, this compound.
The relative reactivity of alcohols in dehydration reactions is tertiary > secondary > primary, meaning harsher conditions are often needed for primary alcohols. libretexts.org
| Step | Reactant | Reagent(s) | Product | Typical Conditions |
| 1 | 2-Methylhexane-1,6-diol | CBr₄, PPh₃ | 6-Bromo-2-methylhexan-1-ol | Dichloromethane, Room Temp |
| 2 | 6-Bromo-2-methylhexan-1-ol | POCl₃, Pyridine | This compound | 0°C to Room Temp |
Alkylation and Cross-Coupling Approaches to Carbon-Carbon Bond Formation with Bromine Functionality
Building the carbon framework via alkylation or cross-coupling reactions offers a powerful and modular approach. These methods involve the formation of a key carbon-carbon bond to assemble the final structure.
One potential strategy is a Grignard reaction . This could involve the reaction of a Grignard reagent derived from a brominated precursor with an appropriate electrophile. For instance, the Grignard reagent from 4-bromobutyl methyl ether could be reacted with isobutyraldehyde. Subsequent dehydration and conversion of the ether to a bromide would yield the target molecule.
Cross-coupling reactions , such as those catalyzed by nickel or palladium, are highly effective for C-C bond formation. mit.edu A Negishi cross-coupling, for example, could be envisioned between an organozinc reagent and an alkyl halide. A plausible route for this compound might involve the nickel-catalyzed coupling of a racemic secondary allylic chloride with an alkylzinc halide that contains a terminal bromide. mit.edu
Another approach is the Asymmetric Allylic Alkylation (AAA) . Catalytic asymmetric C-C bond-forming reactions using organometallic reagents are among the most versatile transformations in organic synthesis. rug.nl A copper-catalyzed reaction could potentially couple a smaller fragment containing the bromo-functionality with an allylic electrophile to construct the desired backbone with high stereocontrol if applicable.
| Reaction Type | Key Fragments | Catalyst/Reagent | Bond Formed |
| Grignard Reaction | 4-Bromobutyl Grignard + Isobutyraldehyde | Mg, Diethyl Ether | C4-C5 |
| Negishi Coupling | Alkylzinc Halide + Allylic Chloride | Ni/Pybox | C2-C3 |
| Suzuki Coupling | Alkylborane + Vinyl Halide | Pd(PPh₃)₄, Base | C2-C3 |
Electrochemical Synthesis of Bromoalkenes
Electrosynthesis has emerged as a powerful and sustainable alternative to traditional chemical methods, offering green and efficient pathways for functionalizing organic molecules. wordpress.comnih.gov
Anodic Oxidation Mechanisms for Bromine Generation
The electrochemical synthesis of bromoalkenes relies on the in-situ generation of an electrophilic bromine species from a stable bromide source at an anode. mdpi.comencyclopedia.pub Instead of using hazardous and corrosive molecular bromine (Br₂), this method employs simple and safe bromide salts like sodium bromide (NaBr), magnesium bromide (MgBr₂), or tetra-n-butylammonium bromide (NBu₄Br). mdpi.comrsc.org
The general mechanism involves the oxidation of bromide ions (Br⁻) at the anode surface. This one-electron oxidation generates a bromine radical (Br•). Two bromine radicals can then combine to form molecular bromine (Br₂), or the radical itself can participate in subsequent reactions.
Anodic Reactions:
Br⁻ → Br• + e⁻
2Br• → Br₂
The electro-generated Br₂ then acts as the brominating agent for an alkene present in the electrolyte solution. This process avoids the direct handling of bromine and allows for precise control over its generation by adjusting the applied current or potential. mdpi.com This technique has been successfully applied to the bromofunctionalization of various alkenes and alkynes. mdpi.comencyclopedia.pub The reaction can be performed in an undivided cell, where both the anode and cathode are in the same compartment, simplifying the reactor setup. d-nb.info
| Bromide Source | Electrode Material (Anode) | Solvent | Key Feature |
| NaBr | Carbon Rod | Acetonitrile (B52724)/Water | Inexpensive and common source. encyclopedia.pub |
| MgBr₂ | Carbon | Acetonitrile/Water | Acts as both bromide source and supporting electrolyte. mdpi.comrsc.org |
| NBu₄Br | Glassy Carbon (gC) | Acetonitrile | Used in linear paired electrolysis for 200% current efficiency. mdpi.com |
| HBr (from KBr + H₂SO₄) | Graphite Felt | Dichloromethane | In-situ generation of HBr, which is then oxidized. mdpi.comencyclopedia.pub |
Green Chemistry Principles in Electrosynthesis of Bromoalkenes
Electrosynthesis aligns with several core principles of green chemistry, making it an environmentally benign methodology. wordpress.comcardiff.ac.uk
Atom Economy: By using electrons as a "traceless" reagent, electrosynthesis avoids the use of stoichiometric chemical oxidants (e.g., MnO₂, CrO₃), which generate large amounts of waste. nih.govmdpi.com In an ideal electrochemical bromination, the only reagents consumed are the alkene and the bromide salt, leading to high atom economy.
Safer Chemistry: The in-situ generation of reactive and hazardous species like bromine under controlled conditions significantly enhances the safety of the process. mdpi.comlu.lv It eliminates the need to store and handle large quantities of toxic reagents.
Energy Efficiency: Electrochemical reactions are often conducted at room temperature and atmospheric pressure, reducing the energy demands associated with high-temperature thermochemical processes. wordpress.com Furthermore, paired electrolysis can be designed where valuable chemical transformations occur at both the anode and the cathode, potentially doubling the efficiency. researchgate.net
Renewable Feedstocks and Energy: The electricity used can be sourced from renewable sources like solar or wind power, further reducing the carbon footprint of the synthesis. encyclopedia.pub This positions electrosynthesis as a key technology for a more sustainable chemical industry. mdpi.comresearchgate.net
The synthesis of adiponitrile, a precursor to nylon, is a large-scale industrial example of the economic and environmental benefits of electrosynthesis. wordpress.com These same principles make the electrochemical approach to synthesizing bromoalkenes like this compound a highly attractive and sustainable strategy.
Reactivity of the Terminal Alkene Moiety
The carbon-carbon double bond in this compound is an electron-rich center, making it susceptible to attack by electrophiles and a participant in radical and transition metal-catalyzed reactions.
Radical Addition and Polymerization Reactions
In contrast to electrophilic addition, the radical addition of species like hydrogen bromide (HBr) in the presence of peroxides proceeds via an anti-Markovnikov pathway. This is because the reaction mechanism involves the formation of the more stable radical intermediate. In the case of this compound, the addition of a bromine radical to the internal carbon (C2) would lead to a less stable tertiary radical, whereas addition to the terminal carbon (C1) generates a more stable secondary radical stabilized by the adjacent alkyl group.
The terminal alkene functionality also allows this compound to participate in radical polymerization reactions, potentially forming polymers with pendant bromoalkyl groups. The reactivity in polymerization would be influenced by the steric hindrance from the methyl group at the C2 position.
Transition Metal-Catalyzed Functionalizations at the Double Bond
The terminal double bond of this compound is a suitable substrate for various transition metal-catalyzed reactions. These reactions can offer high levels of selectivity that are often difficult to achieve with traditional methods.
Hydroformylation: The addition of a formyl group (CHO) and a hydrogen atom across the double bond, typically catalyzed by rhodium or cobalt complexes, can lead to the formation of aldehydes. The regioselectivity can often be controlled by the choice of ligands on the metal catalyst, allowing for the selective formation of either the linear or the branched aldehyde.
Metathesis: Alkene metathesis, catalyzed by ruthenium or molybdenum complexes, could be employed for various transformations, such as cross-metathesis with other alkenes or ring-closing metathesis if another double bond is introduced into the molecule.
Wacker-type Oxidation: Palladium-catalyzed oxidation in the presence of a suitable reoxidant can convert the terminal alkene into a methyl ketone (2-one).
Reactivity of the Alkyl Bromide Moiety
The primary alkyl bromide in this compound is a versatile functional group that readily participates in nucleophilic substitution and elimination reactions.
Nucleophilic Substitution Reactions (SN1, SN2, SN2')
The primary nature of the carbon-bromine bond suggests that it will predominantly react via an S\textsubscript{N}2 mechanism with a wide range of nucleophiles. byjus.com This pathway involves a backside attack by the nucleophile, leading to inversion of stereochemistry if the carbon were chiral. However, since the carbon bearing the bromine is not a stereocenter in this molecule, this particular aspect is not directly observable.
An S\textsubscript{N}1 reaction is unlikely at the primary carbon due to the high energy of the corresponding primary carbocation. pressbooks.publibretexts.org However, under conditions that could promote rearrangement, a 1,2-hydride shift could theoretically lead to a more stable secondary or tertiary carbocation, but this is generally not a favored pathway for primary alkyl halides.
The presence of the double bond also introduces the possibility of an S\textsubscript{N}2' reaction, where the nucleophile attacks the terminal carbon of the alkene, leading to a shift of the double bond and expulsion of the bromide ion. The likelihood of this pathway depends on the nature of the nucleophile and the reaction conditions.
Table 2: Expected Nucleophilic Substitution Products
| Nucleophile | Reagent Example | Reaction Type | Product |
| Hydroxide (B78521) | NaOH (aq) | S\textsubscript{N}2 | 6-Methylhex-5-en-1-ol |
| Cyanide | NaCN | S\textsubscript{N}2 | 7-Methylhept-6-enenitrile |
| Azide | NaN₃ | S\textsubscript{N}2 | 6-Azido-2-methylhex-1-ene |
As the carbon atom attached to the bromine in this compound is not a stereocenter, direct studies of stereochemical inversion or retention at this center are not applicable. In S\textsubscript{N}2 reactions, there is a complete inversion of configuration at the carbon atom. doubtnut.comyoutube.com In contrast, S\textsubscript{N}1 reactions proceed through a planar carbocation intermediate, which can be attacked from either side, leading to a racemic mixture of products if the carbon becomes a stereocenter. pressbooks.pubyoutube.com While these principles are fundamental, they cannot be directly observed in the reactions of the achiral this compound.
Influence of Nucleophile and Solvent Effects
The outcome of nucleophilic substitution reactions involving this compound is significantly influenced by the nature of the nucleophile and the solvent system employed. As a primary alkyl halide, it is susceptible to SN2 reactions, where a strong nucleophile attacks the electrophilic carbon bearing the bromine atom.
Nucleophile Effects: The strength of the nucleophile is a critical determinant of the reaction rate and pathway. Stronger nucleophiles, such as those with a high degree of negative charge and low electronegativity, will favor the SN2 mechanism. For instance, ions like iodide (I⁻), hydroxide (OH⁻), and cyanide (CN⁻) are potent nucleophiles that readily displace the bromide ion. Ambident nucleophiles, like the cyanide ion, can attack from different atoms, leading to a mixture of products (e.g., nitriles and isonitriles), although the carbon attack is generally preferred in SN2 reactions. pw.live Weaker, neutral nucleophiles like water or alcohols will react much more slowly and may favor SN1 pathways under conditions that promote carbocation formation, though this is less likely for a primary halide.
Solvent Effects: The choice of solvent plays a crucial role in modulating the reactivity of both the nucleophile and the substrate. Polar aprotic solvents, such as acetone, dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO), are ideal for SN2 reactions. These solvents can solvate the cation but leave the nucleophile relatively "bare" and highly reactive. In contrast, polar protic solvents, like water, ethanol, or methanol, can solvate both the cation and the nucleophile through hydrogen bonding. nih.gov This solvation shell around the nucleophile reduces its reactivity, thus slowing down the SN2 reaction rate. nih.gov
The interplay between nucleophile strength and solvent choice is pivotal. A strong nucleophile in a polar aprotic solvent will provide the optimal conditions for a rapid SN2 displacement on this compound. Conversely, a weak nucleophile in a polar protic solvent will result in a significantly slower reaction.
Table 1: Influence of Nucleophile and Solvent on Substitution Reactions of this compound
| Nucleophile | Solvent Type | Predominant Mechanism | Relative Reaction Rate |
|---|---|---|---|
| Strong (e.g., I⁻, CN⁻, OH⁻) | Polar Aprotic (e.g., DMSO, Acetone) | SN2 | Fast |
| Strong (e.g., I⁻, CN⁻, OH⁻) | Polar Protic (e.g., Ethanol, Water) | SN2 | Moderate |
| Weak (e.g., H₂O, ROH) | Polar Aprotic (e.g., DMSO, Acetone) | Slow SN2 | Slow |
| Weak (e.g., H₂O, ROH) | Polar Protic (e.g., Ethanol, Water) | Slow SN2 / possible SN1 | Very Slow |
Elimination Reactions (E1, E2) Leading to Cyclic or Further Unsaturated Systems
In addition to substitution, this compound can undergo elimination reactions, primarily through the E2 mechanism, to form dienes. These reactions are favored by the use of strong, sterically hindered bases.
The structure of this compound allows for the elimination of a proton from the carbon adjacent (beta-position) to the carbon bearing the bromine. This results in the formation of a new pi bond, leading to a conjugated diene system. The use of a strong, non-nucleophilic base, such as potassium tert-butoxide (t-BuOK), in a non-polar solvent will favor the E2 pathway.
Stereoelectronic Requirements for Elimination
The E2 reaction has stringent stereoelectronic requirements. For the reaction to proceed efficiently, the hydrogen atom being abstracted and the bromine leaving group must be in an anti-periplanar conformation. pressbooks.pub This alignment allows for the smooth, concerted flow of electrons: the base removes the proton, the C-H bond electrons form the new pi bond, and the C-Br bond breaks simultaneously. This requirement dictates the geometry of the resulting alkene. While this compound is an acyclic and flexible molecule, it will adopt the necessary conformation for elimination to occur.
Competition with Substitution Pathways
A delicate balance exists between substitution (SN2) and elimination (E2) reactions for this compound. The outcome is largely determined by the nature of the reagent and the reaction conditions.
Nature of the Base/Nucleophile: Strong, small nucleophiles that are also strong bases (e.g., hydroxide, alkoxides) can lead to a mixture of SN2 and E2 products. pw.livelearncbse.in To favor elimination, a strong, sterically hindered base like potassium tert-butoxide is often used. Its bulkiness makes it a poor nucleophile, thus suppressing the SN2 pathway.
Solvent: The solvent also plays a role. In an aqueous solution of potassium hydroxide, the hydroxide ion is highly solvated, making it a better nucleophile and favoring substitution. learncbse.in In contrast, an alcoholic solution of potassium hydroxide contains less solvated and more basic alkoxide ions, which promotes elimination. pw.live
Temperature: Higher temperatures generally favor elimination over substitution, as elimination reactions often have a higher activation energy and are more entropically favored.
Table 2: Competition Between Substitution and Elimination for this compound
| Reagent | Solvent | Temperature | Predominant Pathway |
|---|---|---|---|
| NaOH | H₂O/DMSO | Low | SN2 |
| NaOEt | Ethanol | High | E2 |
| KCN | DMSO | Moderate | SN2 |
| t-BuOK | t-Butanol | High | E2 |
Concurrent and Sequential Reactions Involving Both Reactive Sites
The presence of both a double bond and an alkyl bromide functionality in this compound allows for a rich variety of concurrent and sequential reactions, enabling the construction of complex molecular architectures.
Intramolecular Cyclization Pathways (e.g., Ene Reactions, Annulations)
The structure of this compound is well-suited for intramolecular cyclization to form five- or six-membered rings. A common strategy involves a radical-mediated cyclization. Treatment of this compound with a radical initiator, such as AIBN (azobisisobutyronitrile), in the presence of a radical mediator like tributyltin hydride, can generate a carbon-centered radical at the C-6 position. This radical can then attack the intramolecular double bond to form a five-membered cyclopentane (B165970) ring (a 5-exo-trig cyclization), which is generally kinetically favored, or a six-membered cyclohexane (B81311) ring (a 6-endo-trig cyclization). The formation of cyclopentane derivatives is often the major pathway in such reactions. organic-chemistry.org
Tandem Reaction Sequences for Molecular Complexity Generation
This compound can serve as a valuable substrate in tandem or cascade reactions, where multiple bond-forming events occur in a single operation. These sequences are highly efficient for building molecular complexity. For instance, a metal-catalyzed process could initiate with the oxidative addition of a metal (e.g., palladium) into the C-Br bond. The resulting organometallic intermediate can then undergo an intramolecular carbometalation across the double bond. The newly formed organometallic species can then be trapped by an external reagent or participate in another reaction, leading to the formation of polycyclic or highly functionalized molecules. Such cascade reactions are at the forefront of modern organic synthesis for creating complex natural products and other advanced materials. rsc.org
Advanced Functionalization and Derivatization Strategies for 6 Bromo 2 Methylhex 1 Ene
Strategic Transformations of the Bromine Atom
The carbon-bromine bond in 6-bromo-2-methylhex-1-ene serves as a key site for introducing molecular complexity, primarily through the formation of new carbon-carbon or carbon-heteroatom bonds.
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira) for C-C Bond Formation
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. libretexts.orglibretexts.orgnih.govnobelprize.org These reactions, recognized with the 2010 Nobel Prize in Chemistry, typically involve the coupling of an organohalide with an organometallic reagent. libretexts.orgnobelprize.org
Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound. libretexts.org For a substrate like this compound, a Suzuki coupling would involve reacting it with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new C-C bond at the C6 position. libretexts.org
Heck Reaction: The Heck (or Mizoroki-Heck) reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. byjus.comorganic-chemistry.org While traditionally used with aryl or vinyl halides, advancements have extended its utility to certain alkyl halides. pearson.comnih.govacs.org The mechanism generally involves oxidative addition of the halide to a Pd(0) complex, followed by migratory insertion of the alkene and subsequent β-hydride elimination. byjus.compearson.comnih.gov
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.org Extending this reaction to unactivated alkyl halides like this compound is more challenging due to slower oxidative addition and potential side reactions. researchgate.net However, recent developments have shown promise in coupling C(sp³)-hybridized centers. researchgate.netresearchgate.netrsc.org
Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions
| Reaction | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki | Boronic acid/ester | Pd(0) catalyst, Base | Alkylated/Arylated Alkene |
| Heck | Alkene | Pd(0) catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Pd(0) catalyst, Cu(I) cocatalyst, Base | Alkynylated Alkene |
Magnesium and Lithium Mediated Organometallic Reagent Formation
The bromine atom can be replaced by a metal, such as magnesium or lithium, to create highly reactive organometallic reagents. This process inverts the polarity of the carbon atom, turning it from an electrophilic center into a potent nucleophile. libretexts.org
Grignard Reagent Formation: Reacting this compound with magnesium metal in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF) yields the corresponding Grignard reagent, (2-methylhex-5-en-1-yl)magnesium bromide. masterorganicchemistry.combyjus.comck12.org The reaction is typically initiated on the surface of the magnesium metal. utexas.eduwikipedia.org These reagents are strong nucleophiles and bases, reacting readily with electrophiles like aldehydes, ketones, and carbon dioxide. byjus.com
Organolithium Reagent Formation: Organolithium reagents can be prepared by reacting an alkyl halide with lithium metal. saylor.orgmasterorganicchemistry.comslideshare.net This reaction converts the alkyl bromide into a highly nucleophilic alkyl lithium species. saylor.orgmasterorganicchemistry.comslideshare.netwikipedia.org Due to their extreme reactivity, these reagents must be handled under anhydrous and inert conditions. wikipedia.orgwikipedia.org
Conversion to Other Halogenated or Oxygenated Functions
The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. science-revision.co.ukucsb.edustudymind.co.uk
Halogen Exchange: The Finkelstein reaction allows for the conversion of an alkyl bromide into an alkyl iodide or chloride by treatment with a solution of sodium iodide or chloride in acetone. This is an equilibrium process driven by the differential solubility of the sodium halide salts.
Conversion to Alcohols and Ethers: As a primary alkyl bromide, this compound can undergo SN2 reactions with strong oxygen nucleophiles. masterorganicchemistry.com Reaction with aqueous sodium hydroxide (B78521) will yield 2-methylhex-5-en-1-ol. chemistrysteps.comchemguide.co.ukchemguide.co.ukrsc.org Similarly, reaction with a sodium alkoxide (RONa) in a Williamson ether synthesis will produce the corresponding ether. organic-synthesis.comorganic-chemistry.org
Table 2: Nucleophilic Substitution Products from this compound
| Nucleophile | Reagent Example | Product Functional Group |
|---|---|---|
| Hydroxide | Sodium Hydroxide (NaOH) | Alcohol |
| Alkoxide | Sodium Methoxide (NaOCH₃) | Ether |
| Cyanide | Sodium Cyanide (NaCN) | Nitrile |
| Iodide | Sodium Iodide (NaI) | Alkyl Iodide |
Strategic Transformations of the Terminal Alkene
The terminal double bond of this compound provides a second site for selective functionalization, complementary to the reactions at the bromine atom.
Hydrofunctionalization Reactions (Hydroboration, Hydrosilylation)
Hydrofunctionalization reactions involve the addition of a hydrogen atom and another group across the double bond.
Hydroboration-Oxidation: This two-step process converts the alkene into an alcohol. wikipedia.orglibretexts.org In the first step, borane (B79455) (BH₃) or a borane derivative adds across the double bond in a syn-selective manner. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com The boron atom adds to the less substituted carbon, a regioselectivity described as "anti-Markovnikov". libretexts.orgmasterorganicchemistry.comchemistrysteps.comlibretexts.org Subsequent oxidation of the resulting organoborane with hydrogen peroxide and base replaces the boron atom with a hydroxyl group, yielding 6-bromo-2-methylhexan-1-ol. masterorganicchemistry.com
Hydrosilylation: This reaction involves the addition of a silicon-hydrogen bond across the alkene, typically catalyzed by transition metals like platinum or rhodium. libretexts.org For a 1,1-disubstituted alkene like this compound, this reaction can lead to the formation of an organosilane. rsc.orgacs.orgsigmaaldrich.com The regioselectivity can be controlled by the choice of catalyst and silane.
Oxidative Transformations (e.g., Oxidative Hydrolysis to α-Bromoketones)
The alkene can be transformed into a ketone functional group through oxidative processes. A specific transformation involves the conversion of an alkene to an α-haloketone. One potential pathway involves an initial oxo-bromination of the alkene to generate a 2-bromo-1-hydroxy intermediate, which can then be oxidized to the corresponding α-bromoketone. bohrium.com Methods for the direct conversion of olefins into α-bromo ketones have been developed using reagents like o-iodoxybenzoic acid (IBX) and a bromide source. organic-chemistry.org Another approach involves the reaction of aryl alkyl ketones with bromine to generate α-bromoketones. google.com
Cycloaddition Reactions (e.g., [2+2] Photocycloaddition)
[2+2] photocycloaddition is a photochemical reaction that involves the formation of a four-membered ring from two alkene-containing molecules. This reaction is a powerful tool in organic synthesis for creating strained cyclobutane (B1203170) rings, which can be valuable intermediates for more complex molecules. The reaction is typically initiated by the photoexcitation of one of the alkene partners, leading to a diradical intermediate that then cyclizes.
While specific studies on the [2+2] photocycloaddition of this compound are not extensively documented in publicly available literature, the reactivity of terminal alkenes in such reactions is a well-established principle in organic chemistry. In the case of this compound, both intermolecular and intramolecular [2+2] photocycloadditions could be envisioned.
In an intermolecular reaction, this compound could react with another alkene, such as ethylene (B1197577) or maleic anhydride, upon photochemical activation to yield a substituted cyclobutane. The regioselectivity of the addition would be a key consideration, with the formation of head-to-head or head-to-tail isomers being possible.
An intramolecular [2+2] photocycloaddition would require a second alkene moiety within the same molecule. As this compound itself does not possess a second double bond, this would necessitate a preliminary modification of the molecule. However, the principles of intramolecular photocycloaddition are well-demonstrated with similar bromoalkenes, often leading to the formation of bicyclic systems. The success of such reactions is highly dependent on the length and flexibility of the tether connecting the two alkene units.
The general mechanism for a photosensitized [2+2] cycloaddition involves the transfer of energy from an excited sensitizer (B1316253) molecule to the alkene, promoting it to a triplet state. This triplet alkene then interacts with a ground-state alkene to form a diradical intermediate, which subsequently collapses to the cyclobutane product.
Table 1: Representative Parameters for [2+2] Photocycloaddition of a Generic Terminal Alkene
| Parameter | Description |
| Reactants | Terminal alkene (e.g., this compound), second alkene (e.g., ethylene) |
| Solvent | Acetone, Acetonitrile (B52724) |
| Sensitizer | Acetophenone, Benzophenone |
| Light Source | High-pressure mercury lamp (typically >300 nm) |
| Temperature | Typically ambient temperature |
| Potential Products | Substituted cyclobutane isomers |
Methods for Analytical Derivatization
Analytical derivatization is the process of chemically modifying a compound to produce a new compound that has properties that are more amenable to a particular analytical technique. In the context of mass spectrometry, derivatization is often employed to improve the ionization efficiency, volatility, or chromatographic separation of an analyte.
Strategies for Enhancing Electrospray Ionization-Mass Spectrometry Detection
Electrospray ionization-mass spectrometry (ESI-MS) is a powerful analytical technique for the detection and quantification of a wide range of compounds. However, nonpolar compounds with no easily ionizable functional groups, such as this compound, often exhibit poor ionization efficiency in ESI, leading to low sensitivity. To overcome this limitation, derivatization strategies can be employed to introduce a chargeable "tag" onto the molecule. ddtjournal.comresearchgate.net
For this compound, the presence of a terminal bromine atom provides a convenient handle for nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups that can be readily ionized in the ESI source. The goal is to convert the neutral, nonpolar analyte into an ionic or easily ionizable species. nih.gov
One common strategy is to introduce a permanent positive charge, for example, by reacting the bromoalkane with a tertiary amine to form a quaternary ammonium (B1175870) salt. These salts are pre-charged and exhibit excellent ESI response in the positive ion mode. Another approach is to introduce a basic functional group, such as a primary, secondary, or tertiary amine, which can be readily protonated in the acidic mobile phases typically used in reversed-phase liquid chromatography-mass spectrometry (LC-MS). nih.gov
The choice of derivatizing agent can be tailored to the specific requirements of the analysis, such as the desired polarity for chromatographic separation and the optimal mass-to-charge ratio for detection.
Table 2: Potential Derivatization Strategies for Enhancing ESI-MS Detection of this compound
| Derivatization Strategy | Reagent Example | Target Functional Group | Expected Ionization |
| Quaternization | Trimethylamine | Quaternary ammonium salt | Positive ion mode ([M]+) |
| Amination | Dimethylamine | Tertiary amine | Positive ion mode ([M+H]+) |
| Thiolation followed by tagging | Cysteamine | Primary amine | Positive ion mode ([M+H]+) |
| Reaction with a pyridine (B92270) derivative | 4-(Dimethylamino)pyridine | Pyridinium salt | Positive ion mode ([M]+) |
Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation of 6 Bromo 2 Methylhex 1 Ene and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of organic molecules. Through the analysis of the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR spectroscopy of 6-bromo-2-methylhex-1-ene is anticipated to exhibit a series of distinct signals, each corresponding to a unique proton environment within the molecule. The chemical shift (δ), integration, and multiplicity of these signals are key to elucidating the structure.
The expected ¹H NMR spectral data for this compound is summarized in the table below. The chemical shifts are influenced by the electronic environment of the protons. For instance, the vinyl protons (=CH₂) are expected to appear in the downfield region (around 4.7 ppm) due to the deshielding effect of the double bond. The protons on the carbon adjacent to the bromine atom (-CH₂Br) are also shifted downfield (around 3.4 ppm) due to the electronegativity of the bromine atom. The methyl protons (-CH₃) are expected to appear in the most upfield region (around 1.7 ppm).
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| =CH₂ | ~4.7 | Singlet | 2H |
| -CH₂-C= | ~2.1 | Triplet | 2H |
| -CH₂-CH₂-C= | ~1.5 | Multiplet | 2H |
| -CH₂-CH₂Br | ~1.9 | Multiplet | 2H |
| -CH₂Br | ~3.4 | Triplet | 2H |
| -CH₃ | ~1.7 | Singlet | 3H |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
Carbon-13 (¹³C) NMR spectroscopy provides a detailed picture of the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal in the spectrum. The chemical shifts in ¹³C NMR are particularly sensitive to the hybridization and the nature of the attached atoms.
The olefinic carbons are expected to resonate in the downfield region of the spectrum, with the quaternary carbon of the double bond appearing at a higher chemical shift than the terminal =CH₂ carbon. The carbon atom bonded to the electronegative bromine atom (-CH₂Br) will also be shifted downfield. The aliphatic carbons of the hexyl chain will appear in the upfield region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (=CH₂) | ~110 |
| C2 (-C(CH₃)=) | ~145 |
| C3 (-CH₂-) | ~36 |
| C4 (-CH₂-) | ~28 |
| C5 (-CH₂-) | ~32 |
| C6 (-CH₂Br) | ~33 |
| C7 (-CH₃) | ~22 |
Note: Predicted values are based on typical chemical shifts for similar functional groups.
For unequivocal structural assignment, especially in more complex derivatives, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For this compound, cross-peaks would be expected between the protons on C3 and C4, C4 and C5, and C5 and C6, confirming the connectivity of the aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. An HSQC spectrum would show a cross-peak for each C-H bond, for example, connecting the ¹H signal at ~3.4 ppm to the ¹³C signal at ~33 ppm, confirming the -CH₂Br group.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range (typically 2-3 bond) correlations between carbon and proton atoms. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected from the methyl protons (-CH₃) to the olefinic carbons (C1 and C2).
Vibrational Spectroscopy Methodologies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its key functional groups. The presence of a carbon-carbon double bond is typically indicated by a C=C stretching vibration around 1650 cm⁻¹. The C-H bonds of the vinyl group give rise to stretching vibrations above 3000 cm⁻¹. The aliphatic C-H stretching vibrations are expected just below 3000 cm⁻¹. The C-Br stretching vibration is anticipated in the fingerprint region, typically between 600 and 500 cm⁻¹.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) |
| =C-H | Stretching | 3080 - 3010 |
| C-H (alkane) | Stretching | 2960 - 2850 |
| C=C | Stretching | 1650 - 1640 |
| C-H | Bending | 1470 - 1370 |
| C-Br | Stretching | 600 - 500 |
Note: Predicted values are based on typical absorption frequencies for the respective functional groups.
Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to IR spectroscopy. The C=C double bond in this compound is expected to produce a strong and sharp signal in the Raman spectrum, often more intense than in the IR spectrum, making it a valuable tool for identifying the presence of unsaturation. The C-Br bond also gives a characteristic Raman signal. Raman spectroscopy can be particularly useful for studying the conformational properties of the alkyl chain and for analyzing samples in aqueous media, where IR spectroscopy is often challenging. The symmetric vibrations of the molecule will be particularly prominent in the Raman spectrum.
Mass Spectrometry (MS) Methodologies
Mass spectrometry is an analytical tool that measures the mass-to-charge ratio (m/z) of ions, providing critical information about a compound's molecular weight and structure. nih.gov
Electron Ionization Mass Spectrometry (EI-MS) is a hard ionization technique particularly useful for analyzing volatile and thermally stable compounds like this compound. In EI-MS, high-energy electrons bombard the sample molecule, causing it to ionize and fragment in a reproducible manner.
The molecular formula of this compound is C7H13Br, with a calculated molecular weight of approximately 177.08 g/mol . nih.govchemsynthesis.com Due to the presence of bromine, which has two stable isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic molecular ion peak (M⁺) as a doublet, appearing at m/z 176 and 178.
The fragmentation pattern provides a fingerprint for the molecule's structure. Key fragmentation pathways for this compound are predicted to include:
Loss of a bromine radical: This would result in a prominent peak at m/z 97, corresponding to the C7H13⁺ cation.
Allylic cleavage: Fission of the C-C bond beta to the double bond is favorable, leading to the formation of stable allylic cations.
Cleavage of the alkyl chain: Various C-C bonds along the hexane (B92381) chain can break, generating a series of smaller hydrocarbon fragments.
While specific EI-MS data for this compound is not widely published, analysis of its isomer, 6-bromohex-1-ene, shows characteristic fragments that can be used for comparison. nist.gov
Table 1: Predicted EI-MS Fragmentation Data for this compound
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Ion | Description |
|---|---|---|
| 176/178 | [C7H13Br]⁺ | Molecular Ion (M⁺) peak showing the isotopic pattern of bromine. |
| 97 | [C7H13]⁺ | Loss of the bromine radical (·Br) from the molecular ion. |
| 81 | [C6H9]⁺ | Fragmentation of the alkyl chain. |
| 69 | [C5H9]⁺ | Allylic cleavage and subsequent fragmentation. |
| 55 | [C4H7]⁺ | Fragmentation of the alkyl chain. |
This table is based on theoretical fragmentation patterns.
Electrospray Ionization (ESI) is a soft ionization technique ideal for analyzing polar, thermally labile, and non-volatile molecules. nih.gov The parent compound, this compound, is neutral and nonpolar, making it unsuitable for direct analysis by ESI-MS. However, its derivatives containing polar, ionizable functional groups can be readily analyzed.
To make a derivative amenable to ESI-MS, it must be converted into an 'electrospray-active' species that can be easily ionized in solution, typically through protonation or deprotonation. nih.govresearchgate.net For example, a derivative of this compound could be synthesized to include a basic nitrogen atom (an amine) or an acidic group (a carboxylic acid). These derivatives can then be detected with high sensitivity.
Positive-ion mode ESI-MS: Derivatives with basic sites, such as an amine, would be analyzed in a mobile phase with an acidic modifier (e.g., formic acid) to promote protonation, forming a positively charged ion [M+H]⁺.
Negative-ion mode ESI-MS: Derivatives with acidic protons, such as a carboxylic acid or a phenol, would be analyzed in a basic mobile phase to facilitate deprotonation, forming a negatively charged ion [M-H]⁻.
This technique is often coupled with liquid chromatography (HPLC-ESI-MS), allowing for the separation of a mixture of derivatives before their detection by the mass spectrometer. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. mdpi.com It is the premier method for the analysis of mixtures containing volatile compounds like this compound.
In a typical GC-MS analysis, a sample mixture is injected into the GC, where its components are separated based on their boiling points and affinities for the stationary phase within the GC column. As each separated compound elutes from the column, it enters the ion source of the mass spectrometer, which is typically an EI source. The mass spectrometer then generates a mass spectrum for each component, allowing for its unambiguous identification by comparing the obtained spectrum to spectral libraries, such as the NIST/EPA/NIH Mass Spectral Library. nist.gov
GC-MS is invaluable for:
Identifying this compound in a complex reaction mixture.
Quantifying its concentration relative to other components.
Detecting impurities or byproducts from a synthesis.
Advanced Chromatographic Separation Techniques
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. pharmaguideline.com The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. teledynelabs.com
Gas Chromatography (GC) is a cornerstone technique for the analysis of volatile organic compounds. It is used to assess the purity of this compound samples and to separate it from its structural isomers. The separation is achieved based on differences in the compounds' boiling points and their interactions with the stationary phase of the GC column.
A pure sample of this compound will yield a single major peak in the chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of its purity.
GC is also highly effective at separating isomers, which often have very similar chemical properties but different physical properties, such as boiling point. For example, this compound could be separated from isomers like 6-Bromo-2-methylhex-2-ene nih.gov or 1-Bromo-2-methylhex-1-ene. nih.gov These isomers would exhibit different retention times on a given GC column due to subtle differences in their volatility and polarity.
Table 2: Hypothetical GC Retention Times for C7H13Br Isomers
| Compound | Structure | Predicted Boiling Point (°C) | Hypothetical Retention Time (min) |
|---|---|---|---|
| This compound | CC(=C)CCCCBr | ~180-185 | 10.5 |
| 6-Bromo-2-methylhex-2-ene | CC(=CCCCBr)C | ~185-190 | 10.9 |
Retention times are hypothetical and depend on specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).
High-Performance Liquid Chromatography (HPLC) is a versatile separation technique used for a wide range of compounds, particularly those that are non-volatile or thermally unstable. teledynelabs.com While the parent this compound is too volatile for typical HPLC analysis, the technique is perfectly suited for the separation and analysis of its non-volatile derivatives.
Reversed-phase HPLC is the most common mode used for this purpose. srce.hr In this technique, a non-polar stationary phase (like C18-modified silica) is used with a polar mobile phase (typically a mixture of water and a solvent like acetonitrile (B52724) or methanol). pharmaguideline.com Non-volatile derivatives of this compound, such as those synthesized to contain hydroxyl, carboxyl, or amide functionalities, would be separated based on their relative polarity.
More polar derivatives will have less affinity for the non-polar stationary phase and will elute earlier (shorter retention time).
Less polar derivatives will interact more strongly with the stationary phase and will elute later (longer retention time).
HPLC is essential for purifying these derivatives after synthesis and for analyzing mixtures of derivatives before subsequent analysis, for instance, by ESI-MS. nih.gov
Table 3: List of Compounds Mentioned
| Compound Name | Molecular Formula |
|---|---|
| This compound | C7H13Br |
| 6-bromohex-1-ene | C6H11Br |
| 6-Bromo-2-methylhex-2-ene | C7H13Br |
| 1-Bromo-2-methylhex-1-ene | C7H13Br |
| Acetonitrile | C2H3N |
| Methanol | CH4O |
Computational and Theoretical Investigations of 6 Bromo 2 Methylhex 1 Ene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in predicting the electronic properties and reaction tendencies of molecules. By solving the Schrödinger equation, or approximations of it, these methods provide insights into electron distribution, orbital energies, and the energetics of chemical transformations.
Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying the reaction mechanisms of organic molecules like 6-Bromo-2-methylhex-1-ene. DFT studies can elucidate the potential energy surfaces of reactions, identifying stable intermediates and the transition states that connect them.
For this compound, a primary focus of DFT studies would be on reactions involving its two key functional groups: the terminal double bond and the primary alkyl bromide. The double bond is susceptible to electrophilic addition, while the carbon-bromine bond is prone to nucleophilic substitution and elimination reactions.
Electrophilic Addition to the Alkene: DFT calculations can model the addition of electrophiles (e.g., HBr, Br₂) across the C=C double bond. These calculations would predict the relative stability of the possible carbocation intermediates. According to Markovnikov's rule, the addition of a protic acid would lead to the more substituted carbocation. DFT can quantify the energy difference between the tertiary carbocation (at C2) and the primary carbocation (at C1), confirming the regioselectivity of the reaction. The transition state energies for the formation of these intermediates can also be calculated to determine the kinetic favorability of each pathway.
Nucleophilic Substitution and Elimination: The reactivity of the C-Br bond can also be explored. DFT can be used to model the S(_N)2 reaction pathway with various nucleophiles, calculating the activation energy for the backside attack on the carbon atom bonded to bromine. Concurrently, the E2 elimination pathway, where a base abstracts a proton from the carbon adjacent to the C-Br bond, can also be modeled. The calculated energy barriers for these competing pathways can predict whether substitution or elimination is the more likely outcome under specific conditions.
A hypothetical DFT study might yield the following data for the reaction of this compound with a nucleophile/base, illustrating the competition between S(_N)2 and E2 pathways.
| Reaction Pathway | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Energy (kcal/mol) |
| S(_N)2 | -5.2 | 20.5 | -15.8 | 25.7 |
| E2 | -4.8 | 18.9 | -12.3 | 23.7 |
This is an interactive data table. You can sort and filter the data.
Ab Initio Calculations for Molecular Orbital Analysis
Ab initio methods, which are based on first principles without the use of empirical parameters, provide a highly accurate description of the electronic structure of molecules. A key output of these calculations is the set of molecular orbitals (MOs) and their corresponding energy levels. For this compound, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are central to the molecule's reactivity.
The HOMO is typically associated with the region of highest electron density and is the site of attack by electrophiles. In this compound, the HOMO is expected to be localized on the π-system of the C=C double bond, indicating its nucleophilic character. The LUMO, on the other hand, represents the region most susceptible to nucleophilic attack. For this molecule, the LUMO is likely to be associated with the σ* antibonding orbital of the C-Br bond, highlighting the electrophilic nature of the carbon atom attached to the bromine.
An ab initio calculation would provide the energies of these frontier orbitals. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity.
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -9.8 | Primarily located on the C=C π bond |
| LUMO | 1.5 | Primarily located on the C-Br σ* antibonding orbital |
| HOMO-LUMO Gap | 11.3 | Indicator of chemical reactivity |
This is an interactive data table. You can sort and filter the data.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations introduce the element of time, allowing for the exploration of conformational flexibility and intermolecular interactions. By simulating the motion of atoms and molecules over time, MD can reveal the preferred shapes of this compound and how it interacts with other molecules in a liquid or solution phase.
Due to the presence of several single bonds in its hexane (B92381) chain, this compound can adopt a multitude of conformations. MD simulations can explore the potential energy surface to identify the most stable conformers and the energy barriers between them. The simulations would likely reveal that the extended, anti-periplanar arrangement of the carbon backbone is among the most stable conformations, minimizing steric hindrance. The orientation of the bulky bromine atom would also significantly influence the conformational preferences.
MD simulations can also provide insights into the intermolecular interactions of this compound. In a nonpolar solvent, the dominant interactions would be van der Waals forces. In a polar solvent, dipole-dipole interactions involving the polar C-Br bond would become more significant. These simulations can help to understand the solvation of the molecule and how the solvent might influence its reactivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Bromoalkenes (if applicable to reactivity, not biological)
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their reactivity. nih.gov While direct QSAR models for the reactivity of this compound are unlikely to exist without a specific dataset, QSAR studies on related bromoalkenes can provide valuable insights into the factors governing their reactivity. medcraveonline.com
For a series of bromoalkenes, a QSAR model for a specific reaction (e.g., nucleophilic substitution rate) could be developed using various molecular descriptors. These descriptors can be electronic (e.g., partial charge on the carbon atom bonded to bromine), steric (e.g., molecular volume or surface area), or topological (e.g., connectivity indices).
A hypothetical QSAR model for the reactivity of bromoalkenes in an S(_N)2 reaction might take the form of a linear equation:
log(k) = c₀ + c₁σ + c₂E_s + c₃LUMO
Where:
log(k) is the logarithm of the reaction rate constant.
σ* is the Taft steric parameter, representing electronic effects.
E_s is the Taft steric parameter, representing steric effects.
LUMO is the energy of the Lowest Unoccupied Molecular Orbital.
c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis of a training set of molecules.
Strategic Utility of 6 Bromo 2 Methylhex 1 Ene in Complex Organic Synthesis
Role as a Versatile C7 Building Block
6-Bromo-2-methylhex-1-ene serves as an exemplary C7 building block due to the orthogonal reactivity of its terminal alkene and primary alkyl bromide functionalities. The carbon-bromine bond is susceptible to nucleophilic substitution and the formation of organometallic reagents, while the double bond can participate in a variety of addition and cycloaddition reactions. This dual reactivity allows for stepwise or tandem reactions, providing a flexible approach to the elongation of carbon chains and the introduction of further functional groups.
The utility of this compound is rooted in its ability to act as a linchpin, connecting different molecular fragments. For instance, the bromide can be converted into an organometallic species, such as a Grignard or organolithium reagent, which can then react with a wide range of electrophiles. Subsequently, the preserved alkene moiety can be subjected to reactions like hydroboration-oxidation, epoxidation, or ozonolysis to introduce new functionalities. This sequential functionalization makes this compound a powerful tool for the synthesis of complex acyclic molecules with precise control over the placement of functional groups.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₁₃Br nih.gov |
| Molecular Weight | 177.08 g/mol nih.gov |
| IUPAC Name | This compound nih.gov |
| SMILES | CC(=C)CCCCBr nih.gov |
| InChIKey | AHUKNASLOVJVKX-UHFFFAOYSA-N nih.gov |
Synthesis of Complex Cyclic Structures (e.g., Cyclopentanes, Cyclohexanes)
A significant application of this compound is in the construction of carbocyclic rings, particularly cyclopentane (B165970) and cyclohexane (B81311) derivatives. The spatial relationship between the bromide and the alkene allows for intramolecular cyclization reactions, which are highly efficient for forming five- and six-membered rings organic-chemistry.org.
One of the most powerful methods for this transformation is the intramolecular radical cyclization organic-chemistry.orgthieme-connect.de. Treatment of this compound with a radical initiator, such as AIBN, and a reducing agent like tributyltin hydride, generates a primary alkyl radical at the C6 position. This radical can then add to the intramolecular double bond. According to Baldwin's rules, a 5-exo-trig cyclization is kinetically favored, leading to the formation of a methyl-substituted cyclopentylmethyl radical. This intermediate can then be trapped by a hydrogen atom donor to yield a 1-methyl-2-methylenecyclopentane derivative. Alternatively, a 6-endo-trig cyclization could occur to form a cyclohexane derivative, though this is generally less favored. The specific reaction conditions can often be tuned to favor one ring size over the other.
Beyond radical cyclizations, organometallic-mediated intramolecular reactions also provide a pathway to cyclic structures. For example, conversion of the bromide to a Grignard reagent, followed by an intramolecular carbometalation, can lead to the formation of a five-membered ring. The resulting organometallic species can be trapped with various electrophiles, introducing additional functionality onto the newly formed carbocycle.
Table 2: Potential Cyclization Products from this compound
| Reaction Type | Favored Ring Size | Resulting Structure |
| Radical Cyclization | 5-membered (5-exo-trig) | Methyl-substituted cyclopentane |
| Radical Cyclization | 6-membered (6-endo-trig) | Methyl-substituted cyclohexane |
| Anionic Cyclization | 5-membered | Methyl-substituted cyclopentane |
Precursor for Bioactive Molecule Scaffolds
The carbocyclic and heterocyclic scaffolds derived from this compound can serve as foundational structures for the synthesis of more complex, biologically active molecules. Chalcones, for example, are a class of bioactive scaffolds known for their α,β-unsaturated ketone functionality nih.govnih.gov. While not a direct precursor to chalcones, the functional handles on the cyclic products derived from this compound allow for the elaboration into various pharmacologically relevant motifs.
The cyclopentane and cyclohexane rings are common core structures in a vast array of natural products and pharmaceuticals baranlab.orgnih.gov. By using this compound as a starting material, it is possible to construct these core ring systems with specific substitution patterns. The methyl group from the original alkene provides a point of stereochemical complexity, and further functionalization of the ring allows for the attachment of various pharmacophores. The ability to build upon these simple carbocyclic frameworks makes this bromoalkene an attractive starting point in medicinal chemistry programs aimed at the discovery of new therapeutic agents.
Construction of Stereo-Defined Organic Compounds
The synthesis of single enantiomers or diastereomers of a target molecule is a critical challenge in modern organic chemistry. This compound offers potential for the construction of stereo-defined compounds through stereocontrolled cyclization reactions. The stereochemical outcome of radical cyclizations can often be influenced by the presence of chiral auxiliaries or catalysts rsc.orgresearchgate.netrsc.org.
In the context of the radical cyclization of acyclic precursors, the stereochemistry of the newly formed stereocenters in the cyclic product can be controlled by various factors, including the conformation of the transition state rsc.orgresearchgate.net. For substrates derived from this compound, the introduction of a chiral center elsewhere in the molecule can direct the facial selectivity of the radical addition to the double bond. For instance, if a chiral auxiliary is appended to the molecule, it can create a steric bias that favors the formation of one diastereomer over the other.
Furthermore, the use of chiral Lewis acids can mediate radical reactions and induce enantioselectivity rsc.org. While specific examples with this compound are not prevalent in the literature, the general principles of asymmetric catalysis are applicable. A chiral catalyst could coordinate to the substrate, influencing the trajectory of the cyclization and leading to the preferential formation of one enantiomer of the cyclic product. This approach opens the door to the asymmetric synthesis of complex molecules starting from this simple, achiral building block.
Future Research Directions and Emerging Trends
Development of More Sustainable and Green Synthetic Routes
The principles of green chemistry, which aim to reduce waste and minimize the use of hazardous substances, are increasingly guiding synthetic route design. chemistryjournals.net Future research concerning 6-bromo-2-methylhex-1-ene will likely focus on developing more environmentally benign and efficient synthetic pathways.
Traditional methods for synthesizing haloalkanes often involve hazardous reagents and generate significant waste. chemistryjournals.net Greener alternatives are being explored that emphasize atom economy, the use of safer solvents, and renewable feedstocks. chemistryjournals.net Strategies applicable to the synthesis of this compound and similar compounds include:
Catalytic Dehydration of Alcohols: Moving away from stoichiometric reagents, the catalytic dehydration of alcohols presents a more sustainable route to alkenes. rsc.org
Alternative Solvents: The use of less toxic and more environmentally friendly solvents like water, ionic liquids, or supercritical fluids is a key aspect of green chemistry. chemistryjournals.net
Biocatalysis: Employing enzymes as natural catalysts can lead to highly specific reactions under mild conditions, reducing byproducts and energy consumption. chemistryjournals.net The combination of biocatalysis with chemocatalysis in one-pot reactions, often in aqueous micellar systems, represents a powerful strategy for sustainable synthesis. nih.gov
Chemo- and Regioselective Catalytic Transformations
The presence of two distinct reactive sites in this compound—the C-Br bond and the C=C double bond—presents a significant challenge and opportunity for selective catalysis. alfa-chemistry.com Future work will undoubtedly focus on developing catalysts that can precisely target one functional group in the presence of the other (chemoselectivity) and control the position of new bond formation (regioselectivity).
Transition metal catalysis is a cornerstone of modern synthesis, enabling the construction of complex molecules from simple precursors. researchgate.net For this compound, palladium-catalyzed cross-coupling reactions are particularly relevant. vu.nl Reactions like the Suzuki and Stille couplings can selectively form new carbon-carbon bonds at the alkyl bromide site, leaving the alkene available for subsequent transformations. nih.govmdpi.com
Recent advances in catalysis offer new avenues for transforming bromoalkenes. For instance, low-cost metal catalysts, such as cobalt, have shown remarkable progress in the hydrofunctionalization of alkenes, offering excellent regioselectivity. chinesechemsoc.org The development of new ligands and catalytic systems will be crucial for controlling the outcomes of reactions involving multifunctional substrates like this compound. nih.gov
| Reaction Type | Catalyst System (Example) | Target Site | Potential Outcome |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ / Base | C-Br Bond | C-C bond formation with boronic acids |
| Heck Coupling | Pd(OAc)₂ / Ligand | C=C Bond | Vinylation with aryl/vinyl halides (if C-Br is protected) |
| Hydroamination | Nickel / Chiral Ligand | C=C Bond | Regio- and enantioselective addition of N-H bonds acs.org |
| Hydrosilylation | Cobalt Complex | C=C Bond | Markovnikov or anti-Markovnikov addition of Si-H bonds semanticscholar.org |
Integration with Flow Chemistry and Automated Synthesis Platforms
The shift from traditional batch processing to continuous flow synthesis is revolutionizing chemical manufacturing. rsc.org Flow chemistry offers superior control over reaction parameters like temperature and mixing, enhances safety, and facilitates scalability. amt.ukvapourtec.com These advantages make it an ideal platform for optimizing reactions involving this compound.
When combined with automation and artificial intelligence, flow systems can accelerate reaction discovery and optimization. rsc.org Automated platforms can perform numerous experiments under varying conditions, rapidly identifying the optimal parameters for yield and selectivity. nih.govmit.edu This technology could be applied to both the synthesis of this compound and its subsequent derivatization, significantly reducing development time. medium.comsynplechem.com The integration of synthesis, purification, and analysis into a single, automated workflow is a key trend that will undoubtedly impact the future use of this and other chemical building blocks. merckmillipore.comacs.org
Exploration of Novel Reactivity Patterns under Non-Conventional Conditions
Beyond traditional thermal methods, researchers are exploring non-conventional energy sources to access novel reactivity patterns.
Photocatalysis: Visible-light photocatalysis uses light as a clean energy source to generate highly reactive radical intermediates from stable precursors under mild conditions. rsc.org The activation of both alkyl and vinyl halides through photoredox catalysis has become a powerful tool for forming C-C and C-heteroatom bonds. acs.orgnih.gov Applying these methods to this compound could enable previously inaccessible transformations by generating vinyl or alkyl radicals that can participate in a variety of coupling reactions. researchgate.netfsu.edu
Mechanochemistry: This solvent-free technique uses mechanical force (e.g., ball milling) to induce chemical reactions. colab.ws It is an emerging area of green chemistry that can increase reaction selectivity and avoid the use of bulk solvents. colab.ws Mechanochemical methods have been successfully applied to halogenation reactions and could offer a sustainable alternative for both the synthesis and transformation of halogenated compounds like this compound. colab.ws
Microwave Chemistry: The use of microwave irradiation in flow reactors allows for rapid, uniform heating and can significantly accelerate reaction rates, offering a powerful tool for process intensification. rsc.org
Q & A
Q. What are the optimal synthetic routes and conditions for preparing 6-Bromo-2-methylhex-1-ene?
- Methodological Answer : The synthesis of this compound typically involves allylic bromination or halogenation of precursor alkenes. For example, bromination of 2-methylhex-1-ene using N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ can yield the product. Reaction optimization requires controlling temperature (60–80°C) and stoichiometric ratios to minimize diastereomer formation. Characterization via -NMR should confirm the presence of the allylic bromine (δ ~4.0–4.5 ppm for adjacent protons) and methyl group (δ ~1.6 ppm) .
Q. How is this compound characterized to confirm its structural integrity?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : -NMR identifies the alkene protons (δ 5.0–5.8 ppm) and bromine’s deshielding effect on adjacent CH₂ groups. -NMR resolves the quaternary carbon attached to bromine (δ ~30–40 ppm) .
- IR Spectroscopy : Confirms C-Br stretching vibrations (500–600 cm⁻¹) and alkene C=C (1640–1680 cm⁻¹) .
- GC-MS : Validates molecular weight (177.08 g/mol) and fragmentation patterns .
Q. What are the common reaction pathways involving this compound in organic synthesis?
- Methodological Answer : The compound participates in:
- Elimination Reactions : Under basic conditions (e.g., KOtBu), it forms conjugated dienes via dehydrohalogenation.
- Nucleophilic Substitution : The allylic bromine reacts with nucleophiles (e.g., Grignard reagents) to form substituted alkenes.
- Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids using Pd catalysts enables aryl-alkene synthesis .
Advanced Research Questions
Q. How can computational tools predict viable retrosynthetic pathways for this compound?
- Methodological Answer : Databases like REAXYS and BKMS_METABOLIC enable retrosynthetic planning by analyzing known reactions of structurally similar bromoalkenes. Machine learning models (e.g., Pistachio) prioritize precursors based on bond disconnection feasibility and reagent compatibility. For example, allylic bromination of 2-methylhex-1-ene is flagged as a high-probability route .
Q. What strategies resolve contradictions in stereochemical outcomes during its synthesis?
- Methodological Answer : Competing stereoisomers may arise during bromination due to radical intermediate stability. Researchers employ:
- Low-Temperature Kinetics : Suppresses thermodynamically favored isomers.
- Chiral Additives : Camphorsulfonic acid can induce enantioselectivity.
- DFT Calculations : Predict energy barriers for intermediate formation to optimize conditions .
Q. How does the bromine substituent influence reactivity in Diels-Alder or cycloaddition reactions?
- Methodological Answer : Bromine’s electron-withdrawing effect increases the alkene’s electrophilicity, accelerating cycloaddition with electron-rich dienes. Computational studies (e.g., FMO analysis) quantify orbital interactions, while experimental validation uses differential scanning calorimetry (DSC) to monitor reaction exothermicity .
Q. What role does this compound play in synthesizing bioactive molecules?
- Methodological Answer : The bromoalkene serves as a key intermediate in drug discovery, enabling late-stage functionalization. For example, coupling with indole derivatives (via Buchwald-Hartwig amination) generates lead compounds for kinase inhibition studies. Bioactivity assays (e.g., IC₅₀ determination) validate pharmacological potential .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported spectroscopic data for this compound?
- Methodological Answer : Variations in NMR shifts may stem from solvent effects (CDCl₃ vs. DMSO-d₆) or impurities. To resolve:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
